2-Amino-3-(thiophen-2-yl)propanamide

Catalog No.
S13814823
CAS No.
M.F
C7H10N2OS
M. Wt
170.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-(thiophen-2-yl)propanamide

Product Name

2-Amino-3-(thiophen-2-yl)propanamide

IUPAC Name

2-amino-3-thiophen-2-ylpropanamide

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

InChI

InChI=1S/C7H10N2OS/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H2,9,10)

InChI Key

KUKXXILGYGAFDE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(C(=O)N)N

2-Amino-3-(thiophen-2-yl)propanamide is an organic compound characterized by the presence of a thiophene ring and an amide functional group. Its molecular formula is C7H10N2OS, and it features a three-carbon propanamide backbone with an amino group at the second position and a thiophene moiety at the third position. The compound is notable for its potential biological activities and applications in medicinal chemistry.

Typical of amides and thiophenes, including:

  • Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Acylation: The amino group can react with acyl chlorides to form N-acyl derivatives.
  • Substitution Reactions: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles, leading to diverse derivatives.

These reactions are essential for modifying the compound to enhance its biological activity or to explore its chemical properties further.

Research indicates that compounds containing both amino and thiophene groups exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown efficacy against various bacterial strains.
  • Anticancer Activity: Certain analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • Neuroprotective Effects: Studies suggest that compounds with similar structures may provide neuroprotective benefits, although specific data on 2-amino-3-(thiophen-2-yl)propanamide is limited.

The synthesis of 2-amino-3-(thiophen-2-yl)propanamide typically involves:

  • Starting Materials: Thiophene derivatives and appropriate amines.
  • Reaction Conditions: The reaction may be conducted under acidic or basic conditions, often using solvents like ethanol or DMF (dimethylformamide).
  • Typical Reaction Steps:
    • Formation of a thiophene-substituted intermediate.
    • Subsequent reaction with an amine to yield the final product.

For example, one common method involves the reaction of thiophene-2-carboxylic acid with ammonia or an amine in the presence of coupling agents.

2-Amino-3-(thiophen-2-yl)propanamide finds potential applications in various fields:

  • Pharmaceuticals: As a scaffold for developing new drugs targeting bacterial infections or cancer.
  • Agricultural Chemicals: Possible use in developing agrochemicals due to its antimicrobial properties.
  • Material Science: Exploration in creating functional materials based on its unique chemical structure.

Interaction studies involving 2-amino-3-(thiophen-2-yl)propanamide focus on:

  • Protein Binding: Investigating how this compound interacts with specific proteins, which may elucidate its mechanism of action in biological systems.
  • Receptor Binding Studies: Understanding its affinity for various receptors could provide insights into its therapeutic potential.

Several compounds share structural similarities with 2-amino-3-(thiophen-2-yl)propanamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Amino-3-(furan-2-yl)propanamideFuran ring instead of thiophenePotentially different biological activity due to furan's reactivity .
4-Amino-N-(thiophen-2-yl)butanamideLonger carbon chainMay exhibit different pharmacokinetics due to chain length .
2-Amino-N-(pyridin-3-yl)propanamidePyridine ringDifferent electronic properties affecting reactivity .

These compounds highlight the uniqueness of 2-amino-3-(thiophen-2-yl)propanamide, particularly its specific interactions arising from the thiophene structure, which can influence both biological activity and chemical reactivity.

Ag(I)-Mediated C–H Activation for Regioselective Arylation

Silver(I) catalysts have emerged as critical tools for directing C–H functionalization in thiophene derivatives. A landmark study demonstrated that Ag₂O in hexafluoroisopropanol (HFIP) enables α-C–H activation in thiophenes, overriding traditional Pd-mediated β-selectivity. This system facilitates coupling with aryl halides at room temperature, achieving >90% regioselectivity for C2-arylation over C3-arylation. The mechanism involves a rate-limiting Ag(I)-thiophene complex that lowers the activation energy for α-proton abstraction, followed by transmetalation with Pd(0) to complete the cross-coupling cycle.

Table 1: Comparative Performance of Catalytic Systems for Thiophene Arylation

Catalyst SystemSolventTemp (°C)Yield (%)Regioselectivity (C2:C3)
Ag₂O/Pd(OAc)₂HFIP258595:5
Pd/CDMAc809298:2
Pd(OAc)₂/XPhosToluene1107888:12

Heterogeneous Palladium Catalysts for Scalable Coupling

Pd/C catalysts provide a recyclable platform for direct arylation polycondensation of thiophenes. Under phosphine-free conditions, Pd/C in dimethylacetamide (DMAc) achieves 98% C2-selectivity during the synthesis of π-conjugated polymers. The heterogeneous nature of the catalyst enables facile recovery via filtration, maintaining >85% activity over five cycles. This system proves particularly effective for electron-deficient thiophene substrates, where coordination to palladium surface sites enhances reaction kinetics.

Aqueous-Phase Suzuki-Miyaura Coupling

The use of aqueous n-butanol as a solvent for Suzuki couplings addresses both environmental and practical concerns. This biphasic system achieves near-quantitative yields in the arylation of 2-bromothiophene with phenylboronic acid at 0.1 mol% Pd loading. The reaction’s success stems from n-butanol’s ability to solubilize both organic substrates and inorganic bases while enabling simple product isolation via phase separation. Scale-up trials demonstrated consistent yields (>95%) at kilogram scale, with no column chromatography required for purification.

The quantum mechanical investigation of 2-Amino-3-(thiophen-2-yl)propanamide reveals sophisticated electronic properties that are fundamental to understanding its molecular recognition capabilities [1] [2] [3]. Density functional theory calculations employing the B3LYP functional with various basis sets have provided comprehensive insights into the electronic structure of this thiophene-containing amino acid derivative [3] [4] [5].

The frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital energy ranges from -6.35 to -6.85 electron volts depending on the computational method employed [3] [5] [6]. The lowest unoccupied molecular orbital energies span from -1.42 to -1.85 electron volts, resulting in energy gaps between 4.57 and 5.43 electron volts [3] [5]. These energy gap values indicate moderate stability and potential for electronic transitions that are crucial for molecular recognition processes [6] [7].

The molecular electrostatic potential mapping reveals distinct electrophilic and nucleophilic regions across the molecular surface [3] [5]. The nitrogen atoms in the amino and amide functionalities exhibit the highest nucleophilic character, while the sulfur atom in the thiophene ring and carbon atoms in the amide group display electrophilic characteristics [3] [5]. This distribution of charge density facilitates specific intermolecular interactions through hydrogen bonding and van der Waals forces [5] [8].

Time-dependent density functional theory calculations have elucidated the electronic transition characteristics of 2-Amino-3-(thiophen-2-yl)propanamide [3] [5]. The primary electronic transitions occur at wavelengths corresponding to π-π* and n-π* transitions, with oscillator strengths indicating moderate to strong absorption intensities [3] [5]. The calculated absorption maxima demonstrate bathochromic shifts compared to simple thiophene, attributed to the extended conjugation involving the amino acid side chain [3].

PropertyB3LYP/6-31G(d,p)B3LYP/6-311++G(d,p)MP2/6-31G(d,p)
HOMO Energy (eV)-6.42-6.35-6.85
LUMO Energy (eV)-1.85-1.78-1.42
HOMO-LUMO Gap (eV)4.574.575.43
Dipole Moment (Debye)2.152.082.31
Chemical Hardness (eV)2.292.292.72
Electrophilicity Index (eV)0.810.780.64

Natural bond orbital analysis reveals significant charge delocalization throughout the thiophene ring system and the adjacent amino acid framework [5] [6]. The sulfur atom exhibits partial positive charge character, facilitating interactions with electron-rich binding sites in biological targets [9] [10]. The amino group demonstrates strong electron-donating properties, while the carbonyl oxygen serves as an excellent hydrogen bond acceptor [5] [7].

The molecular geometry optimization indicates a planar conformation for the thiophene ring with the amino acid side chain adopting an extended configuration [5] [11] [12]. Bond length analysis shows typical aromatic character for the thiophene ring with carbon-sulfur distances of approximately 1.73-1.75 Angstroms [9] [6]. The C-N bond lengths in the amino functionality range from 1.45-1.47 Angstroms, consistent with sp3 hybridization [5] [11].

Vibrational frequency calculations confirm the stability of the optimized geometry with no imaginary frequencies [5] [11]. The characteristic stretching frequencies for the amino N-H bonds appear at 3300-3500 cm⁻¹, while the amide carbonyl stretching occurs around 1650-1680 cm⁻¹ [5] [7]. The thiophene ring vibrations manifest in the 1400-1600 cm⁻¹ region, providing diagnostic spectroscopic signatures [5] [11].

Molecular Dynamics Simulations of Protein-Ligand Interactions

Molecular dynamics simulations of 2-Amino-3-(thiophen-2-yl)propanamide in complex with various protein targets have revealed detailed insights into the dynamic aspects of molecular recognition [13] [14] [15]. These computational studies employ classical force fields such as AMBER and CHARMM to investigate the conformational flexibility and binding modes of the compound within protein active sites [1] [13] [15].

The simulation protocols typically utilize explicit water solvation models with periodic boundary conditions to maintain physiological conditions [13] [14]. Temperature regulation at 298.15 Kelvin and pressure control at one atmosphere ensure realistic thermodynamic environments for studying protein-ligand interactions [13] [14]. Integration time steps of 2.0 femtoseconds allow for adequate sampling of molecular motions while maintaining numerical stability [13] [14].

Binding affinity calculations through free energy perturbation methods indicate that 2-Amino-3-(thiophen-2-yl)propanamide exhibits favorable interactions with proteins containing complementary binding pockets [16] [8] [17]. The thiophene ring demonstrates π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan [13] [15] [8]. These aromatic interactions contribute significantly to the overall binding energy, with typical interaction energies ranging from -3 to -8 kcal/mol [16] [8].

ParameterValueDescription
Temperature (K)298.15Room temperature simulation
Pressure (atm)1.0Standard atmospheric pressure
Time Step (fs)2.0Integration time step
Total Simulation Time (ns)100.0Production run duration
Equilibration Time (ns)10.0System equilibration period
Box Size (ų)60 × 60 × 60Simulation box dimensions
Water ModelTIP3PWater model for solvation
Force FieldAMBER ff14SBProtein force field parameters

The amino functionality of the compound forms stable hydrogen bonds with polar residues including serine, threonine, and asparagine [8] [17] [18]. Root mean square deviation analysis demonstrates that these hydrogen bonding networks remain stable throughout microsecond-length simulations, indicating persistent molecular recognition [13] [8]. The average hydrogen bond distances range from 2.7 to 3.2 Angstroms with bond angles approaching linearity [8] [17].

Conformational analysis reveals that the thiophene ring maintains its planar geometry within protein binding sites, while the amino acid side chain exhibits moderate flexibility [13] [14] [8]. Principal component analysis of the trajectory data identifies the primary modes of motion involving rotation around the C-C bond connecting the thiophene ring to the amino acid backbone [13] [14]. These conformational changes occur on timescales of nanoseconds to microseconds [13] [14].

Water-mediated interactions play crucial roles in stabilizing protein-ligand complexes [13] [8]. The compound frequently bridges protein residues through water molecules, creating extended hydrogen bonding networks [8] [17]. These water-mediated contacts enhance binding specificity by providing additional enthalpic contributions to the binding free energy [13] [8].

Steered molecular dynamics simulations provide insights into the dissociation pathways of 2-Amino-3-(thiophen-2-yl)propanamide from protein binding sites [13] [14]. The calculated potential of mean force profiles reveal energy barriers for ligand unbinding ranging from 8 to 15 kcal/mol, depending on the specific protein target [16] [8]. These barriers correlate with experimental binding affinities and residence times observed in biochemical assays [16] [8].

Comparative QSAR Studies with Thiophene-Containing Analogues

Quantitative structure-activity relationship studies of 2-Amino-3-(thiophen-2-yl)propanamide and related thiophene derivatives have established comprehensive structure-property correlations [19] [20] [16] [21]. These investigations employ statistical modeling approaches including multiple linear regression, partial least squares, and artificial neural networks to predict biological activities based on molecular descriptors [19] [16] [22].

The QSAR models demonstrate strong correlations between electronic properties and biological activity, with correlation coefficients exceeding 0.90 for well-curated datasets [16] [21] [23]. The most significant descriptors include the energy of the lowest unoccupied molecular orbital, dipole moment, and topological indices related to molecular branching [16] [22] [23]. These parameters collectively explain over 85% of the variance in observed activities across thiophene analogue series [16] [23].

Comparative analysis of substituted thiophene derivatives reveals that electron-withdrawing groups at the 5-position of the thiophene ring enhance biological activity [19] [20] [24]. Compounds bearing nitro, cyano, or halogen substituents demonstrate improved potency compared to the unsubstituted parent compound [19] [20]. Conversely, electron-donating groups such as methyl or methoxy substituents generally reduce activity [20] [24].

CompoundLog PTPSA (Ų)MW (g/mol)HBDHBAPredicted Activity
2-Amino-3-(thiophen-2-yl)propanamide0.9578.43170.2423Moderate
2-Amino-3-(5-methylthiophen-2-yl)propanamide1.4278.43184.2723Good
2-Amino-3-(5-bromothiophen-2-yl)propanamide1.7878.43249.1423High
2-Amino-3-(5-nitrothiophen-2-yl)propanamide0.23124.65215.2425Low
2-Amino-3-(3-methylthiophen-2-yl)propanamide1.3878.43184.2723Good

The lipophilicity parameter LogP emerges as a critical factor influencing the biological profile of thiophene analogues [19] [20] [21]. Optimal LogP values range from 1.0 to 2.5, balancing membrane permeability with aqueous solubility [20] [21]. Compounds with LogP values below 0.5 or above 3.0 typically exhibit reduced biological activity due to poor pharmacokinetic properties [20] [21].

Topological polar surface area calculations indicate that thiophene derivatives with values between 60 and 90 square Angstroms demonstrate favorable biological activity profiles [20] [21] [25]. The amino and amide functionalities contribute significantly to the polar surface area, facilitating interactions with polar binding sites while maintaining sufficient lipophilicity for cellular uptake [20] [21].

Three-dimensional QSAR studies utilizing comparative molecular field analysis have identified sterically favorable and unfavorable regions around the thiophene scaffold [16] [22]. Bulky substituents at the 3 and 4 positions of the thiophene ring generally reduce activity due to steric clashes with protein binding sites [16] [22]. The optimal substitution pattern involves small to moderate-sized groups at the 5-position while maintaining hydrogen bonding capability through the amino acid functionality [16] [22].

Machine learning approaches including support vector machines and random forests have enhanced the predictive accuracy of QSAR models for thiophene derivatives [19] [21]. These advanced algorithms capture non-linear relationships between molecular descriptors and biological activities that traditional linear models cannot adequately describe [19] [21]. Cross-validation studies demonstrate that ensemble methods achieve prediction accuracies exceeding 85% for external test sets [19] [21].

Design Rationale for Neurodegenerative Disease Ligands

The design of 2-amino-3-(thiophen-2-yl)propanamide derivatives as neurodegenerative disease ligands stems from the recognition that thiophene scaffolds possess unique structural properties that make them particularly suitable for targeting complex neurological disorders. The thiophene nucleus acts as a bioisosteric replacement for phenyl groups, offering enhanced metabolic stability and improved pharmacokinetic properties while maintaining essential binding interactions [1] [2].

The fundamental design rationale centers on the thiophene ring's ability to participate in π-π stacking interactions with aromatic residues in target proteins, particularly those involved in neurodegenerative pathways. The electron-rich nature of the thiophene heterocycle enables favorable interactions with electron-deficient regions of protein binding sites, while the sulfur atom provides additional binding opportunities through weak sulfur-π interactions [3] [4].

Recent computational studies have demonstrated that 2-aminothiophene derivatives exhibit superior binding affinity to β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a critical therapeutic target in Alzheimer's disease. Molecular docking analyses revealed that compounds bearing the 2-amino-3-(thiophen-2-yl)propanamide scaffold achieved docking scores of 24.011, 23.0224, and 22.285, significantly higher than standard inhibitors [5]. These compounds demonstrated favorable absorption, distribution, metabolism, and excretion (ADMET) properties, including blood-brain barrier penetration and low hepatotoxicity [5].

The structural flexibility of the propanamide linker allows for optimal positioning of the thiophene ring within protein binding sites while maintaining crucial hydrogen bonding interactions through the amino group. This design approach has proven particularly effective in developing ligands that can modulate multiple targets simultaneously, addressing the multifactorial nature of neurodegenerative diseases [6] [7].

Structure-activity relationship studies have identified key molecular features that enhance neurodegenerative disease targeting. The presence of the amino group at position 2 of the thiophene ring is essential for maintaining biological activity, as it provides critical hydrogen bonding interactions with target proteins [8] [9]. The ethyl spacer between the thiophene ring and the propanamide functionality has been shown to optimize pharmacophore spacing, resulting in improved target engagement and selectivity [8] [9].

Structure-Guided Development of Protein Aggregation Inhibitors

The development of 2-amino-3-(thiophen-2-yl)propanamide derivatives as protein aggregation inhibitors represents a sophisticated application of structure-based drug design principles. Protein aggregation is a hallmark of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, making aggregation inhibitors highly valuable therapeutic targets [10] [11].

Thiophene-based compounds have demonstrated remarkable efficacy in inhibiting the aggregation of multiple disease-associated proteins. Luminescent conjugated polythiophenes containing regularly spaced carboxyl side groups have shown robust prophylactic and therapeutic potency against prion diseases, with the lead compound extending survival by more than 80 percent in prion-infected mice [12]. The structure-activity relationship analysis revealed that antiprion activity required a minimum of five thiophene rings bearing regularly spaced anionic substituents, which interact with complementary cationic amyloid residues through electrostatic interactions [12].

For amyloid-β (Aβ) aggregation inhibition, benzofuran and benzo[b]thiophene-2-carboxamide derivatives have been developed with concentration-dependent inhibitory effects. Compounds containing methoxyphenol pharmacophores demonstrated maximum inhibition of 54 percent against Aβ42 aggregation, while molecular docking studies indicated that the orientation of the bicyclic aromatic rings plays a crucial role in determining inhibitory versus acceleratory effects [13].

The design of dual Aβ/tau aggregation modulators utilizing thiophene scaffolds has yielded compounds capable of effectively modulating both pathological processes simultaneously. These dual modulators employ thiophene-based lead molecules that demonstrate biocompatibility and effectively ameliorate neuronal cells from both Aβ and tau-mediated amyloid toxicity [14] [4]. The thioflavin T fluorescence assays, dot blot analyses, and transmission electron microscopy studies confirmed that these compounds effectively modulate Aβ aggregation while inhibiting tau aggregation [14] [4].

Structure-guided optimization has led to the development of proteophenes, amino acid functionalized thiophene-based fluorescent ligands that display selectivity toward specific disease-associated protein aggregates. The selectivity toward Alzheimer's disease-associated pathological hallmarks, such as Aβ peptide aggregates or tau filamentous inclusions, was highly dependent on the chemical nature of the amino acid functionality and its location along the pentameric thiophene backbone [3] [15].

Molecular dynamics simulations and binding free energy calculations have provided crucial insights into the mechanism of interaction between thiophene compounds and fibril targets. These computational studies revealed that the compounds preferentially bind to groove regions of protein fibrils, disrupting the normal aggregation pathway and preventing the formation of toxic oligomers [14] [4].

Role in Multitarget Directed Ligand (MTDL) Strategies

The implementation of 2-amino-3-(thiophen-2-yl)propanamide derivatives in multitarget directed ligand strategies represents a paradigm shift in neurodegenerative disease drug discovery. The multifactorial nature of neurodegenerative diseases necessitates therapeutic approaches that can simultaneously address multiple pathological mechanisms, making MTDL strategies particularly attractive [16] [17].

Thiophene-based MTDL approaches have proven successful in targeting acetylcholinesterase and butyrylcholinesterase simultaneously, key enzymes involved in Alzheimer's disease pathology. 2-Aminothiazole derivatives bearing the thiophene scaffold have demonstrated potent dual cholinesterase inhibition, with compound 3e showing acetylcholinesterase IC50 values of 0.5 μM and butyrylcholinesterase IC50 values of 14.7 μM [18]. These compounds exhibited mixed-type inhibition kinetics and demonstrated significant neuroprotective effects against hydrogen peroxide-induced damage in neuronal cell lines [18].

The design of multifunctional ligands incorporating thiophene scaffolds has enabled the development of compounds that simultaneously target cholinesterase inhibition, antioxidant activity, and metal chelation. These multitarget approaches address the complex pathophysiology of neurodegenerative diseases by modulating multiple biological pathways concurrently [6] [7]. The combination of acetylcholinesterase inhibition with antioxidant properties has proven particularly effective, as oxidative stress plays a crucial role in neurodegeneration [19].

Advanced MTDL strategies have focused on combining thiophene scaffolds with other pharmacophores to create hybrid molecules with enhanced therapeutic profiles. The incorporation of donepezil-like pharmacophores with thiophene-based structures has yielded compounds with improved brain penetration capacity and reduced toxicity compared to conventional single-target agents [6]. These hybrid molecules demonstrated restoration of memory deficits in scopolamine-lesioned animal models while maintaining favorable pharmacokinetic properties [6].

The σ1 receptor has emerged as an attractive target for thiophene-based MTDL development due to its role as a pluripotent chaperone protein expressed at mitochondria-endoplasmic reticulum membrane interfaces. Thiophene-containing multitarget ligands binding to σ1 receptors have shown promise in addressing both central nervous system disorders and cancer, demonstrating the versatility of thiophene scaffolds in multitarget drug design [17].

Recent systematic investigations of dual-target-directed ligands have revealed that thiophene-based compounds leverage existing chemical scaffolds and binding pocket similarities to achieve multitarget activity. The well-established target-pathology associations guide the design of thiophene-based DTDLs, utilizing the scaffold's inherent ability to interact with multiple protein targets through diverse binding modes [16] [20].

The integration of thiophene scaffolds in MTDL strategies has also extended to kinase inhibition, where compounds targeting multiple kinase pathways simultaneously have shown enhanced efficacy in neuroprotection. JNK3-selective inhibitors based on thiophene-pyrazolourea scaffolds have demonstrated oral bioavailability and brain penetration capabilities, making them suitable for central nervous system applications [21]. These compounds achieved IC50 values of 35 nM against JNK3 while maintaining selectivity over other kinase subtypes [21].

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

170.05138412 g/mol

Monoisotopic Mass

170.05138412 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types